molecular formula C9H9BrFN3O B12425810 4-Hydroxy Romifidine-d4

4-Hydroxy Romifidine-d4

Cat. No.: B12425810
M. Wt: 278.11 g/mol
InChI Key: QTQCLVCVYUEIOY-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Hydroxy Romifidine-d4 involves the incorporation of deuterium atoms into the structure of 4-Hydroxy RomifidineThe reaction conditions often require the use of deuterated reagents to achieve the desired isotopic labeling

Chemical Reactions Analysis

4-Hydroxy Romifidine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Scientific Research Applications

4-Hydroxy Romifidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 4-Hydroxy Romifidine-d4 is related to its parent compound, Romifidine, which is an α2-adrenergic agonist. It exerts its effects by binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This results in sedative and analgesic effects . The deuterated form, this compound, is primarily used for research purposes and may not exhibit the same pharmacological effects as Romifidine.

Comparison with Similar Compounds

4-Hydroxy Romifidine-d4 is unique due to its deuterated structure, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:

Properties

Molecular Formula

C9H9BrFN3O

Molecular Weight

278.11 g/mol

IUPAC Name

3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol

InChI

InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2

InChI Key

QTQCLVCVYUEIOY-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H]

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F

Origin of Product

United States

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